molecular formula C16H22N4O4S4 B12163598 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)

3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)

Cat. No.: B12163598
M. Wt: 462.6 g/mol
InChI Key: WRDOMYPXGSDAAX-UHFFFAOYSA-N
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Description

3,3'-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a synthetic disulfide compound characterized by a central disulfide bond (-S-S-) linking two 4-amino-N-ethylbenzenesulfonamide moieties. Its structure confers stability and reactivity, enabling participation in redox reactions and interactions with biological targets .

Properties

Molecular Formula

C16H22N4O4S4

Molecular Weight

462.6 g/mol

IUPAC Name

4-amino-3-[[2-amino-5-(ethylsulfamoyl)phenyl]disulfanyl]-N-ethylbenzenesulfonamide

InChI

InChI=1S/C16H22N4O4S4/c1-3-19-27(21,22)11-5-7-13(17)15(9-11)25-26-16-10-12(6-8-14(16)18)28(23,24)20-4-2/h5-10,19-20H,3-4,17-18H2,1-2H3

InChI Key

WRDOMYPXGSDAAX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)S(=O)(=O)NCC)N

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Sulfonating Agents

The synthesis begins with the preparation of 4-amino-N-ethylbenzenesulfonamide, a precursor formed by reacting 4-amino-N-ethylaniline with a sulfonating agent. Patent US20030236437A1 details a method using N,N-dimethylformamide (DMF) as a catalyst and toluene as a solvent. Key steps include:

  • Sulfonation : 4-Amino-N-ethylaniline reacts with methanesulfonyl chloride (1.5–4.0 equivalents) at 120–160°C for 3–7 hours.

  • Catalysis : DMF (0.001–0.05 equivalents) accelerates sulfonamide bond formation while minimizing bis-sulfonated byproducts.

This method achieves yields >80% under optimized conditions but requires precise temperature control to avoid decomposition.

Disulfide Bridge Formation

The disulfide linkage is introduced via oxidative coupling of thiol intermediates or sulfur insertion. Recent advances highlight two approaches:

  • Oxidative Coupling : Treating 4-amino-N-ethylbenzenesulfonamide with I₂ or H₂O₂ in acidic media oxidizes thiol groups (-SH) to disulfides (-S-S-).

  • Sulfur Dioxide Insertion : Using K₂S₂O₅ under copper catalysis enables direct S-S bond formation between sulfonamide units.

A comparative analysis of these methods is shown below:

MethodConditionsYield (%)Byproducts
I₂ OxidationEtOH, HCl, 25°C, 12h65–70Sulfonic acids
H₂O₂ OxidationH₂O, FeCl₃, 60°C, 6h72–75Over-oxidized S=O
K₂S₂O₅/Cu CatalysisDES solvent, 80°C, 8h85–90Minimal

The copper-catalyzed method using deep eutectic solvents (DES) emerges as superior due to higher yields and greener solvents.

Mechanochemical Synthesis

Solid-State Coupling

A solvent-free approach reported by Mkrtchyan and Iaroshenko involves ball-milling 4-amino-N-ethylbenzenesulfonamide with K₂S₂O₅ and a palladium catalyst . Key advantages include:

  • Reaction Time : Completion in 2–4 hours.

  • Scalability : Gram-scale synthesis with 69–80% yield.

This method avoids toxic solvents and simplifies purification, though catalyst cost remains a limitation.

Multi-Step Synthesis via Intermediate Functionalization

Nitro Reduction Pathway

Patent US7772411B2 outlines a route involving nitro-group reduction:

  • Sulfonation : React 4-nitrobenzenesulfonyl chloride with N-ethylaniline to form 4-nitro-N-ethylbenzenesulfonamide.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro (-NO₂) to amino (-NH₂) groups.

  • Disulfide Formation : Oxidative coupling with Na₂S₂O₅ yields the final product.

This method ensures high purity but involves multiple steps and hazardous reagents.

Green Chemistry Approaches

DABSO-Mediated Synthesis

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) enables efficient S-S bond formation under mild conditions. In a one-pot reaction:

  • Sulfonylation : Aryldiazonium tetrafluoroborate reacts with DABSO to form a sulfonyl radical.

  • Coupling : Radical intermediates combine to form the disulfide bridge.

This method achieves 75–85% yield at room temperature, offering a sustainable alternative to traditional protocols.

Challenges and Optimization Strategies

Byproduct Mitigation

Common byproducts include over-sulfonated derivatives and sulfonic acids . Strategies to suppress these include:

  • Catalyst Tuning : Lowering DMF concentrations reduces bis-sulfonation.

  • Oxidant Selection : K₂S₂O₅ minimizes over-oxidation compared to H₂O₂.

Solvent Effects

  • Toluene : Enhances miscibility of hydrophobic intermediates.

  • DES : Improves reaction kinetics and reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as DTT or sodium borohydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Thiols and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Blocks : The compound is used as a building block in the synthesis of more complex molecules. Its unique disulfide linkage allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

  • Enzyme Inhibition : Research indicates that 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) may act as an enzyme inhibitor. It has been studied for its potential to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes. For instance, derivatives of this compound have shown promising results against CA IX, with reported IC50 values indicating strong inhibitory activity .

Medicine

  • Antibacterial and Antifungal Properties : The compound has been investigated for its antibacterial and antifungal effects, making it a candidate for therapeutic applications. Studies have demonstrated its effectiveness against specific bacterial strains, contributing to the development of new antimicrobial agents .

Industry

  • Material Development : In industrial applications, 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is utilized in the formulation of new materials with specific properties, such as polymers and coatings. Its chemical stability and functional groups make it suitable for various material science applications .

Case Study 1: Inhibition of Carbonic Anhydrases

A study conducted by Nemr et al. highlighted the effectiveness of benzenesulfonamide derivatives in inhibiting carbonic anhydrases. The research focused on their potential as anticancer agents due to their ability to induce apoptosis in cancer cell lines while exhibiting selectivity towards specific CA isoforms .

CompoundIC50 (nM)Target
Compound A10.93CA IX
Compound B1.55CA II

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various sulfonamide derivatives, including 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide). The findings indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential for therapeutic use in treating infections .

Mechanism of Action

The mechanism of action of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) involves its interaction with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the disulfide linkage can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Disulfide Compounds

Structural Analogues

5-Chloro-2-(4-chlorophenyl)isothiazol-3(2H)-one (5a)
  • Structure : Derived from 3,3'-disulfanediylbis(N-(4-chlorophenyl)propanamide), this compound features a disulfide bridge between chlorophenyl-propanamide groups.
  • Key Differences : Replaces sulfonamide with isothiazolone rings and chlorine substituents.
  • Applications : Exhibits potent bactericidal activity against antibiotic-resistant strains, suggesting superior antimicrobial efficacy compared to sulfonamide-based disulfides .
3,3′-Disulfanediyldi(1H-1,2,4-triazol-5-amine) Monohydrate
  • Structure : Disulfide-linked triazole rings with elongated S–S bond lengths (1.945–2.039 Å) and enlarged bond angles (~125–127°).
  • Key Differences : Triazole rings introduce nitrogen-rich heterocycles, enhancing metal-binding capacity. Structural deviations in bond geometry may influence stability and reactivity .
Captopril Disulfide (USP Reference Standard)
  • Structure: 3,3'-Disulfanediylbis(2-methylpropanoyl)di-l-proline, a cyclic disulfide used in hypertension drugs.
  • Key Differences: Proline and methylpropanoyl groups confer conformational rigidity, optimizing angiotensin-converting enzyme (ACE) inhibition. Pharmacopeial recognition underscores its therapeutic importance .

Functional Analogues

Cystine and Derivatives
  • Structure: 3,3’-Disulfanediylbis[(2R)-2-aminopropanoic acid], a natural amino acid.
  • Applications : Used in supplements, cosmetics, and pharmaceuticals for antioxidant properties. Unlike synthetic disulfides, cystine derivatives are biocompatible but less tunable for targeted drug design .
N,N'-Dimethyl-3,3'-dithiodipropionamide
  • Structure : Disulfide with methylpropionamide termini.
  • Properties: Melting point 111–112°C, soluble in DMSO and methanol. Hydrophobic methyl groups enhance membrane permeability, advantageous for drug delivery .
BPdiS Linker (Benzophenone Disulfide)
  • Structure : 3,3'-Disulfanediylbis(N-(4-benzoylbenzyl)propanamide).
  • Applications: Used in polymer networks for surface anchoring via self-assembled monolayers (SAMs). Benzophenone enables UV-induced crosslinking, a feature absent in sulfonamide-based disulfides .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications
Target Compound C₁₆H₂₀N₄O₄S₄ 444.56 Not reported Likely polar solvents Antimicrobial R&D
5-Chloro-2-(4-chlorophenyl)isothiazol-3(2H)-one C₉H₅Cl₂NOS 245.95 Not reported Chloroform Antibacterial agents
N,N'-Dimethyl-3,3'-dithiodipropionamide C₈H₁₆N₂O₂S₂ 236.35 111–112 DMSO, Methanol Drug delivery systems
Cystine C₆H₁₂N₂O₄S₂ 240.30 260–261 (decomposes) Water (insoluble) Nutraceuticals, cosmetics

Biological Activity

3,3'-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes. This article explores its synthesis, biological mechanisms, and relevant case studies, emphasizing its interactions with carbonic anhydrases (CAs) and other biological targets.

The molecular formula of 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is C15H18N4O4S2C_{15}H_{18}N_4O_4S_2, and it has a molecular weight of approximately 402.5 g/mol. The compound features a sulfonamide group, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₄S₂
Molecular Weight402.5 g/mol
IUPAC Name3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)

The primary mechanism through which 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) exerts its biological effects is through the inhibition of carbonic anhydrases (CAs). CAs are essential enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in physiological processes including respiration and acid-base balance.

Research indicates that compounds with sulfonamide groups can effectively bind to the active sites of CAs, inhibiting their activity. For instance, studies have shown that 4-amino-substituted benzenesulfonamides exhibit significant binding affinity towards various CA isozymes (CA I, II, VI, etc.) .

Inhibition Studies

In vitro studies have demonstrated that derivatives of sulfonamides significantly inhibit CA activity. For example:

  • Binding Affinity : A series of 4-substituted diazobenzenesulfonamides were synthesized and tested for their binding affinities towards CA I and II. The most potent inhibitors showed nanomolar affinities, indicating strong interactions with these enzymes .
  • Selectivity : Some derivatives displayed selectivity for specific isoforms of CAs, which is crucial for developing targeted therapies with reduced side effects .

Antitumor Activity

In a study examining the antitumor potential of various sulfonamide derivatives, 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) was evaluated against mouse lymphoid leukemia models. While initial results indicated low efficacy in vivo, further modifications to the compound's structure may enhance its biological activity against cancer cells .

Carbonic Anhydrase Inhibition

A focused study on the inhibition of carbonic anhydrases revealed that compounds similar to 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) could effectively inhibit CA activity. The binding modes were elucidated through X-ray crystallography and molecular docking studies, showing how these compounds stabilize key interactions within the enzyme's active site .

Q & A

Q. How to mitigate oxidation during long-term storage?

  • Storage : Lyophilize under argon (−80°C), with residual moisture <1% (Karl Fischer titration). Add antioxidants (e.g., 0.01% BHT) for solutions .

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